molecular formula C10H11NOS2 B189673 4-Hydroxy-3-methyl-4-phenyl-2-thiazolidinethione CAS No. 19975-60-1

4-Hydroxy-3-methyl-4-phenyl-2-thiazolidinethione

Cat. No. B189673
CAS RN: 19975-60-1
M. Wt: 225.3 g/mol
InChI Key: MTUAZYINQQBRTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-3-methyl-4-phenyl-2-thiazolidinethione (HMTT) is a thiazolidine derivative that has shown promising results in various scientific research studies. It is a sulfur-containing compound that possesses potential therapeutic properties due to its unique structure and mechanism of action.

Mechanism Of Action

4-Hydroxy-3-methyl-4-phenyl-2-thiazolidinethione exerts its therapeutic effects by modulating various signaling pathways in the body. It has been found to activate the Nrf2/ARE pathway, which is responsible for regulating the expression of antioxidant and detoxifying enzymes. 4-Hydroxy-3-methyl-4-phenyl-2-thiazolidinethione also inhibits the NF-κB pathway, which is involved in inflammation and cancer development.

Biochemical And Physiological Effects

4-Hydroxy-3-methyl-4-phenyl-2-thiazolidinethione has been shown to have a wide range of biochemical and physiological effects. It can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases such as cancer, cardiovascular disease, and neurodegenerative diseases. 4-Hydroxy-3-methyl-4-phenyl-2-thiazolidinethione also has anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. It has been shown to have a protective effect on neurons and can improve cognitive function.

Advantages And Limitations For Lab Experiments

4-Hydroxy-3-methyl-4-phenyl-2-thiazolidinethione has several advantages for lab experiments. It is easy to synthesize and can be obtained in high purity. It is also stable under physiological conditions and can be administered orally or intravenously. However, 4-Hydroxy-3-methyl-4-phenyl-2-thiazolidinethione has some limitations for lab experiments. It has low solubility in water, which can limit its bioavailability. It also has a short half-life in the body, which can limit its therapeutic efficacy.

Future Directions

There are several future directions for 4-Hydroxy-3-methyl-4-phenyl-2-thiazolidinethione research. One area of interest is the development of 4-Hydroxy-3-methyl-4-phenyl-2-thiazolidinethione analogs with improved bioavailability and therapeutic efficacy. Another area of interest is the investigation of 4-Hydroxy-3-methyl-4-phenyl-2-thiazolidinethione's potential in treating other diseases such as diabetes and autoimmune diseases. Additionally, the mechanism of action of 4-Hydroxy-3-methyl-4-phenyl-2-thiazolidinethione needs to be further elucidated to fully understand its therapeutic potential.
Conclusion:
In conclusion, 4-Hydroxy-3-methyl-4-phenyl-2-thiazolidinethione is a thiazolidine derivative with potential therapeutic properties. It possesses antioxidant, anti-inflammatory, and anti-cancer properties and has a neuroprotective effect. 4-Hydroxy-3-methyl-4-phenyl-2-thiazolidinethione exerts its therapeutic effects by modulating various signaling pathways in the body. It has several advantages for lab experiments but also has some limitations. There are several future directions for 4-Hydroxy-3-methyl-4-phenyl-2-thiazolidinethione research, and further studies are needed to fully understand its therapeutic potential.

Synthesis Methods

4-Hydroxy-3-methyl-4-phenyl-2-thiazolidinethione can be synthesized by the reaction of 2-mercaptoacetic acid with 4-phenyl-3-methyl-2-butanone in the presence of a base. The reaction yields 4-Hydroxy-3-methyl-4-phenyl-2-thiazolidinethione as a white crystalline solid with a melting point of 174-176°C.

Scientific Research Applications

4-Hydroxy-3-methyl-4-phenyl-2-thiazolidinethione has been extensively studied for its potential therapeutic properties in various scientific research studies. It has been found to possess antioxidant, anti-inflammatory, and anti-cancer properties. 4-Hydroxy-3-methyl-4-phenyl-2-thiazolidinethione has also been shown to have a neuroprotective effect and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

19975-60-1

Product Name

4-Hydroxy-3-methyl-4-phenyl-2-thiazolidinethione

Molecular Formula

C10H11NOS2

Molecular Weight

225.3 g/mol

IUPAC Name

4-hydroxy-3-methyl-4-phenyl-1,3-thiazolidine-2-thione

InChI

InChI=1S/C10H11NOS2/c1-11-9(13)14-7-10(11,12)8-5-3-2-4-6-8/h2-6,12H,7H2,1H3

InChI Key

MTUAZYINQQBRTK-UHFFFAOYSA-N

SMILES

CN1C(=S)SCC1(C2=CC=CC=C2)O

Canonical SMILES

CN1C(=S)SCC1(C2=CC=CC=C2)O

Origin of Product

United States

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